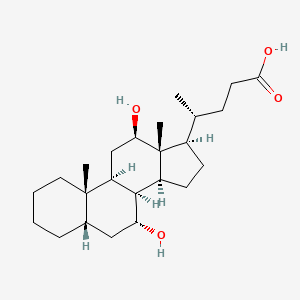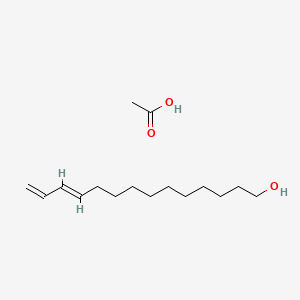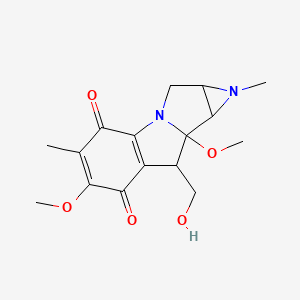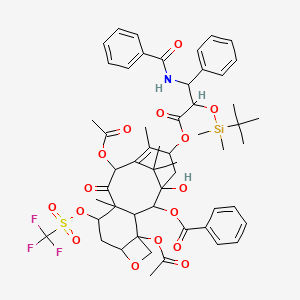
4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4H-1,3-benzodioxina-7-carboxílico, 2,2-dimetil-, éster metílico es un compuesto químico que pertenece a la familia de la benzodioxina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de benzodioxina fusionado con un grupo éster de ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4H-1,3-benzodioxina-7-carboxílico, 2,2-dimetil-, éster metílico generalmente implica la reacción de derivados del ácido salicílico con ésteres acetilénicos. La reacción está mediada por yoduro de cobre(I) y bicarbonato de sodio en acetonitrilo . El proceso implica la amidación a temperatura ambiente de las benzodioxinonas sintetizadas con aminas primarias, lo que da como resultado rendimientos moderados a buenos .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza y el rendimiento del producto final a través de varias técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4H-1,3-benzodioxina-7-carboxílico, 2,2-dimetil-, éster metílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas y los alcoholes pueden reaccionar con el grupo éster en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos de benzodioxina sustituidos, dependiendo de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
El ácido 4H-1,3-benzodioxina-7-carboxílico, 2,2-dimetil-, éster metílico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 4H-1,3-benzodioxina-7-carboxílico, 2,2-dimetil-, éster metílico implica su interacción con objetivos moleculares y vías específicas. Los efectos del compuesto están mediados por su capacidad para formar complejos estables con moléculas biológicas, influyendo en varias vías bioquímicas . Los objetivos moleculares y las vías exactas pueden variar según el derivado específico y su aplicación.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-etoxicarbonil-1,4-benzodioxina-2-carboxílico: Este compuesto es similar en estructura pero tiene un grupo etoxicarbonilo en lugar de un grupo éster dimetil.
4H-3,1-Benzotiazina-4-onas: Estos compuestos comparten un núcleo de benzodioxina similar pero contienen átomos de azufre.
Singularidad
El ácido 4H-1,3-benzodioxina-7-carboxílico, 2,2-dimetil-, éster metílico es único debido a su grupo éster específico, que imparte propiedades químicas y biológicas distintas. Su capacidad para sufrir diversas reacciones químicas y formar complejos estables con moléculas biológicas lo convierte en un compuesto valioso en la investigación científica y las aplicaciones industriales.
Propiedades
Número CAS |
71780-41-1 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyl-4H-1,3-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-12(2)15-7-9-5-4-8(11(13)14-3)6-10(9)16-12/h4-6H,7H2,1-3H3 |
Clave InChI |
CVTQJSYLNJUYHF-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC2=C(O1)C=C(C=C2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)



![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)



![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)
